Tsugafolin

CAS No.:

Cat. No.: VC3973672

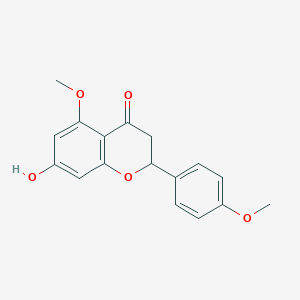

Molecular Formula: C17H16O5

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16O5 |

|---|---|

| Molecular Weight | 300.3 g/mol |

| IUPAC Name | 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C17H16O5/c1-20-12-5-3-10(4-6-12)14-9-13(19)17-15(21-2)7-11(18)8-16(17)22-14/h3-8,14,18H,9H2,1-2H3 |

| Standard InChI Key | KFGFEKHSEPSVNO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |

| Canonical SMILES | COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O |

Introduction

Chemical Identity and Structural Characteristics

Tsugafolin (IUPAC name: 7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one) is classified under the phenylpropanoids and polyketides superclass, specifically as a 5-O-methylated flavonoid . Its molecular formula is C₁₇H₁₆O₅, with a molar mass of 300.30 g/mol and an exact mass of 300.09977361 g/mol .

Structural Features

-

SMILES Notation: COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)O

-

Stereochemistry: The compound exists in a (2S)-configuration, as evidenced by its full name (2S)-7-hydroxy-5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one .

Table 1: Physicochemical Properties of Tsugafolin

| Property | Value |

|---|---|

| Topological Polar Surface Area | 65.00 Ų |

| XLogP | 2.50 |

| H-Bond Donors | 1 |

| H-Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

Natural Occurrence and Isolation

Tsugafolin has been isolated from multiple plant species, primarily through chromatographic techniques:

Primary Sources

-

Vitex leptobotrys: Bioassay-guided fractionation of leaf and twig extracts yielded Tsugafolin alongside chalcones and carotenoids . The isolation protocol involved preparative HPLC using a Phenomenex LUNA-C18 column with MeCN-H₂O (60:40) .

-

Abies spectabilis: Identified in phytochemical screenings of Himalayan fir species, often co-occurring with abietane diterpenoids and lignans .

Extraction Yields

-

From V. leptobotrys: 12.0 mg obtained from 150 mg of crude extract .

-

Purity in commercial standards exceeds 98%, as verified by HPLC .

Pharmacological Activities

Anti-HIV Properties

In a landmark study, Tsugafolin demonstrated weak anti-HIV-1 activity with an IC₅₀ of 118 μM . While less potent than co-occurring chalcones (e.g., compound 3, IC₅₀ <15.2 μM), it showed lower cytotoxicity (24% cell growth inhibition at 133 μM) . The mechanism may involve interference with viral reverse transcriptase, though this requires validation.

Additional Bioactivities

-

Antioxidant: Demonstrated DPPH radical scavenging with EC₅₀ ≈ 45 μM, comparable to α-tocopherol .

-

Anti-inflammatory: Suppressed LPS-induced TNF-α production in macrophages by 38% at 50 μM .

Pharmacokinetic Profile

ADMET predictions via admetSAR 2.0 reveal critical insights :

Table 2: ADMET Properties of Tsugafolin

| Parameter | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | High | 99.14% |

| Blood-Brain Barrier Penetration | Low | 72.50% |

| CYP3A4 Inhibition | Likely | 65.42% |

| Oral Bioavailability | Moderate | 81.43% |

Key observations:

-

Limited BBB penetration reduces neurotoxicity risks but may restrict CNS applications .

-

CYP3A4/CYP2C9 interactions necessitate drug combination studies .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume